N-isobutyl-4-(2-propyn-1-yloxy)benzamide
Description
N-Isobutyl-4-(2-propyn-1-yloxy)benzamide is a benzamide derivative characterized by an isobutyl group attached to the benzamide nitrogen and a propargyloxy (propynyloxy) substituent at the para position of the aromatic ring. The propargyloxy group may influence electronic properties and metabolic stability, while the isobutyl moiety could enhance lipophilicity, impacting pharmacokinetic behavior.
Properties
IUPAC Name |
N-(2-methylpropyl)-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-9-17-13-7-5-12(6-8-13)14(16)15-10-11(2)3/h1,5-8,11H,9-10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGAUHHUMNYTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
The following analysis compares N-isobutyl-4-(2-propyn-1-yloxy)benzamide with structurally or functionally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Key Observations
Synthesis Efficiency :
- Rip-B and Rip-D () highlight how reaction time and starting materials affect yields. Rip-B’s 80% yield via a 30-minute reaction contrasts with Rip-D’s 34% yield after 6 hours, suggesting steric or electronic challenges in the latter’s synthesis.
- The high melting point of Compound 3 (306–308°C, ) indicates strong intermolecular forces, possibly due to hydrogen bonding or aromatic stacking, which may correlate with its stability under physiological conditions.
Structural Impact on Activity: The propargyloxy group in this compound introduces a terminal alkyne, which could participate in click chemistry for targeted drug delivery or metabolic interactions. This contrasts with Rip-B’s methoxy groups, which enhance electron-donating effects but reduce reactivity .
Pharmacological Diversity :
- Neuroleptic benzamides () share a core structure but differ in N-alkyl/aryl groups, which modulate receptor affinity. For example, amisulpride’s selectivity for dopamine receptors arises from its sulfonyl group, unlike the propargyloxy/isobutyl combination in the target compound .
Research Findings and Implications
Physicochemical Properties: Substituents significantly influence melting points and solubility.
Analytical Challenges :
- Forensic differentiation of benzamide derivatives () is complicated by structural similarities. Advanced techniques like NMR or mass spectrometry are critical for distinguishing compounds like Rip-B and Rip-D, which differ only in a single hydroxyl group .
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